molecular formula C10H20N2OS B2554864 N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380437-01-4

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2554864
CAS No.: 380437-01-4
M. Wt: 216.34
InChI Key: SKWVJJJQXOOGAN-UHFFFAOYSA-N
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Description

Compounds with a thiazole ring, such as the one in your molecule, are often found in various pharmaceuticals and biologically active substances . The ethoxypropyl and ethyl groups attached to the thiazole ring could potentially affect the solubility and reactivity of the molecule.


Molecular Structure Analysis

The thiazole ring in your compound is a five-membered ring containing nitrogen and sulfur atoms . The presence of nitrogen and sulfur in the ring can result in interesting chemical properties, such as the ability to act as a base or nucleophile.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The ethoxypropyl and ethyl groups in your compound could potentially affect the reactivity of the thiazole ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the specific structure and functional groups present. For example, the ethoxypropyl group could potentially increase the solubility of the compound in organic solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Thiazoles are found in many drugs and can interact with biological targets such as enzymes or receptors .

Future Directions

The study of thiazole-containing compounds is an active area of research due to their prevalence in biologically active molecules . Future research could potentially focus on synthesizing new thiazole-containing compounds and studying their biological activity.

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-ethyl-1,3-thiazolidin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-3-9-8-14-10(12-9)11-6-5-7-13-4-2/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWVJJJQXOOGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=NCCCOCC)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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